2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole
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Overview
Description
2-(2-Furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole is a heterocyclic compound. Heterocyclic compounds are chemical compounds that contain a ring structure composed of at least one atom other than carbon. The inclusion of the furyl, triazolyl, and oxadiazolyl moieties in this compound indicates its potential versatility in various chemical reactions and applications. It is known for its extensive application in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole involves multi-step procedures, typically starting with the preparation of the intermediate compounds necessary for the final structure. Here is a general synthetic route:
Preparation of 2-(2-furyl)-1,3,4-oxadiazole
Reagents: : Furan-2-carboxylic acid, thionyl chloride, hydrazine hydrate.
Conditions: : Heat at reflux temperature.
Reaction: : Furan-2-carboxylic acid reacts with thionyl chloride to form furan-2-carbonyl chloride. This intermediate then reacts with hydrazine hydrate to form furan-2-carbohydrazide. Cyclization of furan-2-carbohydrazide in the presence of an appropriate dehydrating agent forms 2-(2-furyl)-1,3,4-oxadiazole.
Preparation of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reagents: : 4-methylbenzyl azide, 2-butyne-1,4-diol.
Conditions: : Click chemistry under copper(I)-catalyzed conditions.
Reaction: : 4-methylbenzyl azide reacts with 2-butyne-1,4-diol in the presence of copper(I) to form 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole.
Coupling and Cyclization
Reagents: : 2-(2-furyl)-1,3,4-oxadiazole and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole.
Conditions: : Reflux in an appropriate solvent, such as ethanol or acetic acid.
Reaction: : The coupling reaction between 2-(2-furyl)-1,3,4-oxadiazole and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole leads to the formation of the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of such a compound would involve optimized reaction conditions and scaling up of the synthesis to produce larger quantities. This often requires:
Optimization of reagent ratios and reaction times: to maximize yield and efficiency.
Advanced purification techniques: such as recrystallization, chromatography, or distillation to obtain the compound in high purity.
Automation of processes: to ensure consistent and reproducible production.
Chemical Reactions Analysis
Types of Reactions
2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole undergoes various chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or to change the oxidation state of existing groups.
Reduction: : Reduction reactions can be used to modify the electronic properties of the molecule.
Substitution: : Substituent groups on the furyl, triazolyl, or oxadiazolyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: : Halogenating agents, electrophilic or nucleophilic reagents under suitable conditions (e.g., light, heat, or catalysts).
Major Products Formed
Oxidation: : Introduction of carbonyl groups, formation of quinones.
Reduction: : Formation of alcohols or amines.
Substitution: : Variously substituted furyl, triazolyl, or oxadiazolyl derivatives.
Scientific Research Applications
2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole has several research applications:
In Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying heterocyclic chemistry.
In Biology: : Investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
In Medicine: : Explored as a potential lead compound in drug discovery for various therapeutic applications.
In Industry: : Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on the specific application:
In antimicrobial studies: : It targets microbial cell walls or proteins, disrupting vital processes.
In anticancer research: : It may inhibit cancer cell proliferation by interfering with DNA synthesis or cell division.
General pathway involvement: : It often involves binding to specific enzymes or receptors, triggering a cascade of biochemical reactions.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole exhibits unique properties due to the specific combination of furyl, triazolyl, and oxadiazolyl rings. Similar compounds include:
2-(2-furyl)-1,3,4-oxadiazole: : Shares the oxadiazole and furyl rings but lacks the triazole moiety.
1,2,3-triazoles: : A wide variety of triazole-containing compounds used in click chemistry and drug design.
Other oxadiazole derivatives: : Including 1,3,4-oxadiazole-2-thiones and 1,3,4-oxadiazole-5-thiones, which are studied for their bioactive properties.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-5-7-12(8-6-10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-4-3-9-22-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXVIQMLCMXGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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